What is the chemical structure of Methyl 3,5-dimethoxybenzoate?
What is the chemical structure of Methyl 3,5-dimethoxybenzoate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3,5-dimethoxybenzoate (B1226732), a benzoate (B1203000) analogue with applications in organic synthesis and as a key intermediate in the preparation of pharmacologically active molecules.[1][2] This document details its chemical structure, physicochemical properties, and a representative synthetic protocol.
Chemical Identity and Properties
Methyl 3,5-dimethoxybenzoate is a white to beige crystalline solid or powder.[1] It is characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 5, and a methyl ester group at position 1. Its detailed chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of Methyl 3,5-dimethoxybenzoate
| Property | Value | Source |
| IUPAC Name | methyl 3,5-dimethoxybenzoate | [3] |
| CAS Number | 2150-37-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |
| Molecular Weight | 196.20 g/mol | [2][3][5] |
| Appearance | White to beige powder or granules | [1] |
| Melting Point | 42-43 °C | [1][2][5] |
| Boiling Point | 298 °C | [1][2][4][5] |
| Solubility | Insoluble in water | [4] |
| SMILES String | COC(=O)c1cc(OC)cc(OC)c1 | [2][5] |
| InChI Key | YXUIOVUOFQKWDM-UHFFFAOYSA-N | [2][3][5] |
Chemical Structure
The chemical structure of Methyl 3,5-dimethoxybenzoate is depicted below.
Caption: 2D structure of Methyl 3,5-dimethoxybenzoate.
Experimental Protocols
Synthesis of Methyl 3,5-dimethoxybenzoate
A common synthetic route to Methyl 3,5-dimethoxybenzoate involves the methylation of Methyl 3,5-dihydroxybenzoate (B8624769).[6] The following is a representative experimental protocol.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Dimethyl sulfate (B86663)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate in acetone.
-
Add potassium carbonate to the solution and stir the resulting suspension.
-
Slowly add dimethyl sulfate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3,5-dimethoxybenzoate.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Spectroscopic Data:
-
¹H NMR (300 MHz, acetone-d₆): δ 7.12 (d, J=2.4 Hz, 2H), 6.69 (t, J=2.4 Hz, 1H), 3.86 (s, 3H), 3.83 (s, 6H).[7]
-
¹H NMR (399.65 MHz, DMSO-d₆): δ 7.07 (s, 2H), 6.78 (s, 1H), 3.85 (s, 3H), 3.80 (s, 6H).[7]
Applications in Drug Development and Organic Synthesis
Methyl 3,5-dimethoxybenzoate serves as a crucial starting material in the synthesis of various compounds.[1] Notably, it is a key intermediate in the synthesis of 5,7-dimethoxy-4-methylphthalide, which is a precursor for mycophenolic acid and its analogues.[2] Mycophenolic acid is an immunosuppressant drug used to prevent organ transplant rejection. The methoxy groups on the aromatic ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are important considerations in drug design.[8]
Logical Workflow for Synthesis
The synthesis of Methyl 3,5-dimethoxybenzoate from its dihydroxy precursor follows a standard Williamson ether synthesis logic, as illustrated in the workflow diagram below.
References
- 1. Methyl 3,5-dimethoxybenzoate | 2150-37-0 [chemicalbook.com]
- 2. Methyl 3,5-dimethoxybenzoate 99 2150-37-0 [sigmaaldrich.com]
- 3. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-dimethoxybenzoate(2150-37-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Methyl 3,5-dimethoxybenzoate 99 2150-37-0 [sigmaaldrich.com]
- 6. Methyl 3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum [chemicalbook.com]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
